molecular formula C20H12O3 B14511852 Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- CAS No. 63528-87-0

Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro-

Cat. No.: B14511852
CAS No.: 63528-87-0
M. Wt: 300.3 g/mol
InChI Key: OKMMPIIEAWVGFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- typically involves multiple steps. The process begins with the oxidation of benzo[a]pyrene to introduce an epoxide group at the 7,8-position. This is followed by hydration to form a vicinal diol, and finally, another epoxide group is introduced at the 9,10-position . The reaction conditions often involve the use of strong oxidizing agents and specific catalysts to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and potential health hazards. when produced, it is typically synthesized in controlled laboratory environments using advanced chemical techniques and equipment to ensure safety and precision .

Chemical Reactions Analysis

Types of Reactions

Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields diols .

Scientific Research Applications

Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- is unique due to its specific structure, which includes multiple epoxide and diol functionalities. This structure contributes to its high reactivity and potent biological effects, distinguishing it from other PAH derivatives .

Properties

CAS No.

63528-87-0

Molecular Formula

C20H12O3

Molecular Weight

300.3 g/mol

IUPAC Name

4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),6,9,11,13(21),14,16,18-nonaene-6,7-diol

InChI

InChI=1S/C20H12O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,19-22H

InChI Key

OKMMPIIEAWVGFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(=C5O)O)C=C2

Origin of Product

United States

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